Amine sulfamate

Description

Properties

CAS No. |

7773-06-0 |

|---|---|

Molecular Formula |

H6N2O3S |

Molecular Weight |

114.13 g/mol |

IUPAC Name |

azane;sulfamic acid |

InChI |

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |

InChI Key |

GEHMBYLTCISYNY-UHFFFAOYSA-N |

Isomeric SMILES |

[NH4+].NS(=O)(=O)[O-] |

Canonical SMILES |

N.NS(=O)(=O)O |

boiling_point |

Decomposes above 392.0 °F (USCG, 1999) 160 °C Boiling point: 107 °C /60 wt % solution/ 320 °F (decomposes) 320 °F (Decomposes) |

Color/Form |

Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |

density |

greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |

melting_point |

268 °F (USCG, 1999) 131 °C MELTING POINT: 131-132 °C; PH: 5.2 (50 G/KG WATER) /TECHNICAL PRODUCT/ 131Â °C 268 °F |

Other CAS No. |

7773-06-0 13765-36-1 |

physical_description |

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. Pellets or Large Crystals; Liquid Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH] Deliquescent; [CHEMINFO] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

5329-14-6 (Parent) |

shelf_life |

Hydrolysed at higher temperatures and in acidic conditions. Stable in air, dil acid and dil alkali. Aqueous sulfamic acid solutions are quite stable at room temperature. Highly stable up to its melting point. Elevated temperatures cause highly exothermic reaction with water; steam may cause container to burst. |

solubility |

200 % (NIOSH, 2024) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |

Synonyms |

amidosulfonic acid aminosulfonic acid Ammate ammonium sulfamate sulfamate sulfamic acid sulfamic acid, indium (+3) salt sulfamic acid, magnesium salt (2:1) sulfamic acid, monoammonium salt sulfamic acid, monopotassium salt sulfamic acid, nickel (+2) salt (2:1) sulfamic acid, tin (+2) salt sulfamic acid, zinc (2:1) salt |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mm Hg (approx) Vapor pressure at 20Â °C: negligible 0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Sulfamate Moiety in Modern Chemistry

An In-Depth Technical Guide to the Properties of Amine Sulfamates

Amine sulfamates, organosulfur compounds characterized by the R¹R²NSO₂OR³ functional group, represent a versatile and increasingly vital class of molecules in both industrial and pharmaceutical chemistry.[1] Structurally, they are esters of sulfamic acid (H₂NSO₃H), where the nitrogen atom is substituted with one or two organic residues, and the sulfonyl group is linked to an organic moiety via an oxygen atom.[1][2] This unique arrangement imparts a distinct set of physical and chemical properties that have been leveraged in a wide array of applications, from advanced electroplating solutions to the design of potent therapeutic agents.[3][4]

This guide offers a comprehensive exploration of the core properties of amine sulfamates, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, physical and chemical characteristics, reactivity, and diverse applications, with a particular focus on their role in medicinal chemistry.

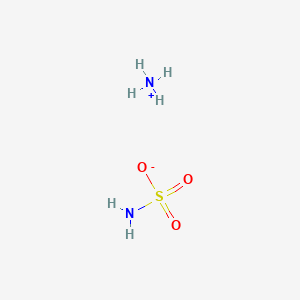

Caption: General structure of an amine sulfamate.

Synthesis of Amine Sulfamates

The synthesis of amine sulfamates is a critical aspect of their study and application. Methodologies have evolved to be more efficient, selective, and scalable, accommodating a wide range of substrates.[5][6]

Key Synthetic Strategies

-

Sulfamoylation of Alcohols and Amines: This direct approach involves reacting an alcohol or amine with a sulfamoylating agent. Modern reagents like hexafluoroisopropyl sulfamate and N-substituted sulfamoyl fluorides offer high yields and mild reaction conditions, making them suitable for complex molecules and late-stage functionalization in drug synthesis.[5][6][7]

-

From Sulfamic Acid Salts: A versatile, two-step method involves the initial reaction of a primary or secondary amine with a sulfur trioxide complex (e.g., SO₃•pyridine) to form a stable sulfamic acid salt.[8] This intermediate is then "activated," often with reagents like triphenylphosphine ditriflate, and subsequently trapped with an alcohol or phenol nucleophile to yield the desired sulfamate ester. This method is particularly effective for generating a diverse library of sulfamates with varied steric and electronic properties.[8]

-

Flow Chemistry Approaches: A one-flow reaction using inexpensive chlorosulfonic acid can rapidly produce unsymmetrical sulfamides and sulfamate esters by sequentially introducing different nucleophiles.[9] This technique offers advantages in speed and scalability, minimizing the handling of hazardous intermediates.

Caption: Two-step synthesis of amine sulfamates via a salt intermediate.

Experimental Protocol: Synthesis via Sulfamic Acid Salt Activation

This protocol is adapted from a general method for preparing sulfamate esters, valued for its broad substrate scope.[8]

Step 1: Preparation of the Sulfamic Acid Salt

-

To a solution of the desired amine (1.0 equivalent) in acetonitrile (0.33 M), add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sulfur trioxide pyridine complex (1.0 equivalent) in acetonitrile.

-

Allow the reaction to stir for 30 minutes, gradually warming to room temperature.

-

The resulting sulfamic acid salt can often be isolated by filtration or used directly in the next step after solvent removal.

Step 2: Esterification

-

Suspend the sulfamic acid salt (1.0 equivalent) in a suitable solvent like dichloromethane.

-

Add the desired alcohol (R³OH, 1.2 equivalents) and an activating agent such as triphenylphosphine ditriflate (1.1 equivalents).

-

Stir the reaction at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the crude product using column chromatography to yield the pure this compound.

Physical and Chemical Properties

The properties of amine sulfamates are dictated by the nature of the organic substituents (R¹, R², R³) attached to the core structure.

Physical Properties

The physical state of amines can range from gases for lower aliphatic amines to liquids and solids for higher molecular weight compounds.[10] Similarly, amine sulfamates can be crystalline solids or liquids at room temperature. Their solubility is highly dependent on the hydrocarbon portion of the molecule.[11]

-

Solubility: Lower molecular weight amine sulfamates, especially salts like ammonium sulfamate, are readily soluble in water.[12][13] Solubility in water decreases as the size of the hydrophobic alkyl or aryl groups increases.[10] They are generally soluble in organic solvents like alcohols, ethers, and benzene.[11]

-

Boiling and Melting Points: Primary and secondary amines have higher boiling points than alkanes of similar molecular weight due to intermolecular hydrogen bonding, but lower than corresponding alcohols.[14][15] Tertiary amines, lacking N-H bonds, cannot hydrogen bond with each other and have lower boiling points.[14] The boiling and melting points of amine sulfamates follow similar trends, influenced by molecular weight and the potential for hydrogen bonding.

Table 1: Physical Properties of Ammonium Sulfamate (A Representative this compound)

| Property | Value | Source(s) |

| Chemical Formula | [NH₄]SO₃NH₂ | [12] |

| Molar Mass | 114.125 g/mol | [12] |

| Appearance | White, crystalline, hygroscopic solid | [12][16] |

| Melting Point | 131 °C (268 °F; 404 K) | [12] |

| Boiling Point | Decomposes at 160 °C (320 °F; 433 K) | [12] |

| Solubility in water | Very soluble | [12] |

| pH | ~4.9 (0.27M solution) | [16] |

Chemical Properties and Reactivity

-

Stability: Amine sulfamates are susceptible to hydrolysis, particularly at elevated temperatures and under acidic conditions.[16] A key distinction in reactivity is that alkyl sulfamates are significantly more resistant to nucleophilic attack than their aryl sulfamate counterparts.[17]

-

Reactivity: The sulfamate group is a versatile functional handle in organic synthesis. It can serve as a nitrogen source for amination reactions and as an electrophile in cross-coupling reactions.[8] Cyclic sulfamidates, a related class, readily undergo ring-opening reactions with various nucleophiles, providing a pathway to chiral β-functionalized amines.

-

Corrosivity: Certain sulfamates, like ammonium sulfamate, can be corrosive to metals such as iron, copper, and brass.[12]

Applications in Research and Industry

The unique properties of amine sulfamates have led to their adoption in a wide range of fields, from industrial processes to cutting-edge drug design.

Table 2: Summary of Key Applications

| Field | Application | Description | Source(s) |

| Drug Development | Anticancer Agents | Inhibit steroid sulfatase (STS) and carbonic anhydrases (CA IX, XII), crucial for hormone-dependent tumors. | [2][3][18] |

| Anticonvulsants | Topiramate is a widely used anti-epileptic drug. Novel derivatives show promise. | [2][19] | |

| Antivirals / Antibiotics | Used in the design of HIV reverse transcriptase/protease inhibitors and novel antibiotics. | [2][3] | |

| Industrial Chemistry | Electroplating | Metal sulfamates (e.g., nickel sulfamate) are used in electroplating baths to produce deposits with low internal stress, high ductility, and excellent corrosion resistance. | [4][20][21] |

| Cleaning Agents | Sulfamic acid and its salts are effective descaling agents for removing rust and limescale from metals and ceramics, often replacing more volatile acids like HCl. | [3][22] | |

| Flame Retardants | Ammonium sulfamate is used to flameproof cellulosic materials like paper and wood. | [12] | |

| Materials Science | Ionic Liquids | By carefully selecting the amine and counter-ion, sulfamates can be designed as ionic liquids with tunable properties like viscosity, thermal stability, and solubility for use as green solvents. | [23][24] |

Focus: The Role of Sulfamates in Drug Design

The sulfamate moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic a sulfate group, act as a stable transition-state analog, and improve pharmacokinetic properties.[2][18]

-

Enzyme Inhibition: A primary role for sulfamates is as enzyme inhibitors. For example, in hormone-dependent cancers like breast cancer, the enzyme steroid sulfatase (STS) converts inactive steroid sulfates into active estrogens that fuel tumor growth. Sulfamate-based drugs, such as Irosustat (EMATE), act as potent, irreversible inhibitors of STS by transferring their sulfamoyl group to a key active site residue.[2]

-

Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isozymes (CA IX and XII) are another key target. These enzymes are highly overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer progression. Sulfamates are potent inhibitors of these CAs.[2]

-

Neurological Applications: The blockbuster anti-epileptic drug Topiramate is a sulfamate-containing monosaccharide. Its mechanism is complex, but its efficacy highlights the potential of the sulfamate group in designing drugs that act on the central nervous system.[2][19]

Caption: Irreversible inhibition of steroid sulfatase by a sulfamate drug.

Safety and Handling

While many sulfamates are considered to have low toxicity, appropriate handling is essential.[12][25]

-

Toxicity: Ammonium sulfamate is considered only slightly toxic to humans and animals and is noted for degrading into non-harmful residues in the environment.[12][13] However, data for more complex, substituted sulfamates, particularly those in drug development, must be evaluated on a case-by-case basis.

-

Hazards: Direct contact with sulfamate dust or solutions can cause irritation to the eyes, skin, and respiratory system.[26][27]

-

Incompatibilities: Amine sulfamates can react exothermically with hot water and are incompatible with strong acids.[26]

Occupational exposure limits have been set for compounds like ammonium sulfamate to protect workers. For instance, OSHA has set a permissible exposure limit of 15 mg/m³ over an eight-hour average.[12][25]

Conclusion

Amine sulfamates are a functionally rich and synthetically accessible class of compounds. Their properties, ranging from the physical characteristics that enable their use as flame retardants and electroplating agents to the subtle electronic features that allow them to act as potent enzyme inhibitors, underscore their broad utility. For researchers in chemistry and drug development, a thorough understanding of the synthesis, reactivity, and biological activity of the sulfamate moiety is crucial for harnessing its full potential in creating novel materials and life-saving therapeutics.

References

-

Wang, H. M., Xiong, C. D., Chen, X. Q., Hu, C., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfamates. [Link]

-

Wikipedia. (n.d.). Ammonium sulfamate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfamides. [Link]

-

PrepChem.com. (n.d.). Synthesis of ammonium sulfamate. [Link]

-

PubChem. (n.d.). Ammonium sulfamate. [Link]

-

Sciencemadness Wiki. (2023). Ammonium sulfamate. [Link]

-

Remillard, E. M., et al. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. NIH Public Access. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfamates by sulfamoylation. [Link]

-

Wikipedia. (n.d.). Sulfamic acid. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ammonium sulfamate (CAS 7773-06-0). [Link]

-

U.S. Environmental Protection Agency. (1981). Ammonium Sulfamate: Pesticide Registration Standard. [Link]

-

CDC - NIOSH. (n.d.). Ammonium sulfamate - IDLH. [Link]

-

CDC - NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ammonium sulfamate. [Link]

-

Ataman Kimya. (n.d.). SULFAMIC ACID. [Link]

- Google Patents. (n.d.).

-

Poirier, D., et al. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. Organic Letters. [Link]

-

Yin, J., et al. (2021). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Applied Microbiology and Biotechnology. [Link]

- Google Patents. (n.d.).

-

Supuran, C. T. (2008). Sulfamates and their therapeutic potential. PubMed. [Link]

-

Hebei Xingfei Chemical Co., Ltd. (n.d.). What are the uses of sulfamic acid. [Link]

- Google Patents. (n.d.). US3754940A - Electroless plating solutions containing sulfamic acid and salts thereof.

-

Ataman Kimya. (n.d.). SULFAMIC ACID. [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

-

MDPI. (2022). Comprehensive Study of the Ammonium Sulfamate–Urea Binary System. [Link]

-

ResearchGate. (2018). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. [Link]

-

Al-Rashida, M., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed. [Link]

-

Tangshan Sanding Chemical Co., Ltd. (2023). Practice of cleaning complex and insoluble scale with sulfamic acid. [Link]

-

NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 23.4: Physical Properties of Amines. [Link]

-

eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties. [Link]

-

Khan Academy. (n.d.). Physical properties of amines (video). [Link]

-

Gavernet, L., et al. (2016). Novel sulfamides and sulfamates derived from amino esters: Synthetic studies and anticonvulsant activity. PubMed. [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

-

KC Jones Plating Company. (n.d.). Sulfamate Nickel Plating. [Link]

-

Electro-Coatings. (n.d.). Sulfamate Nickel Plating & Advantages. [Link]

-

National Institutes of Health (NIH). (2019). Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. [Link]

-

ResearchGate. (2014). Ionic-Liquid-Supported Synthesis of Amines and Derivatives. [Link]

-

MDPI. (2022). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. [Link]

Sources

- 1. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfamic acid - Wikipedia [en.wikipedia.org]

- 4. US3321273A - Process for the preparation of metal sulfamates - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfamate synthesis by amination [organic-chemistry.org]

- 7. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]

- 8. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfamide synthesis by amination [organic-chemistry.org]

- 10. embibe.com [embibe.com]

- 11. chemistrystudent.com [chemistrystudent.com]

- 12. Ammonium sulfamate - Wikipedia [en.wikipedia.org]

- 13. Ammonium sulfamate - Sciencemadness Wiki [sciencemadness.org]

- 14. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. Khan Academy [khanacademy.org]

- 16. Ammonium sulfamate | H3NO3S.H3N | CID 24482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 18. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel sulfamides and sulfamates derived from amino esters: Synthetic studies and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kcjplating.com [kcjplating.com]

- 21. Sulfamate Nickel Plating & Advantages | Electro-Coating [electro-coatings.com]

- 22. News - What are the uses of sulfamic acid [xingfeichemical.com]

- 23. Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Ammonium sulfamate - IDLH | NIOSH | CDC [cdc.gov]

- 26. AMMONIUM SULFAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 27. CDC - NIOSH Pocket Guide to Chemical Hazards - Ammonium sulfamate [cdc.gov]

synthesis of sulfamic acid from amine and sulfur trioxide

An In-Depth Technical Guide to the Synthesis of Sulfamic Acid and its Derivatives from Amines and Sulfur Trioxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between amines and sulfur trioxide is a fundamental process for the synthesis of sulfamic acids and their N-substituted derivatives, compounds of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive exploration of the core chemistry, reaction mechanisms, and practical methodologies for this transformation. We will delve into the industrial-scale production using urea as the amine source and examine the more nuanced laboratory synthesis employing various primary amines with sulfur trioxide adducts. Emphasis is placed on understanding the causality behind experimental choices, process control, and the critical safety protocols required when handling highly reactive sulfonating agents. This document serves as a technical resource, integrating established protocols with mechanistic insights to empower researchers in the application of this versatile reaction.

Introduction: The Significance of the Sulfonyl-Amine Moiety

Sulfamic acid (H₃NSO₃), the parent compound, exists predominantly in a zwitterionic state and is a moderately strong, non-hygroscopic solid acid.[1][2] Its derivatives, sulfamates (R-NH-SO₃H), are integral to various fields. In drug development, the sulfamate group is found in therapeutic agents such as antibiotics and sweeteners like sodium cyclamate.[2][3] Furthermore, sulfamic acid itself is a valuable solid catalyst in numerous organic preparations, prized for its low toxicity, high efficiency, and ease of handling compared to other strong acids.[4][5]

The synthesis of these compounds hinges on the electrophilic nature of sulfur trioxide (SO₃) and the nucleophilicity of the amine nitrogen. Understanding and controlling this interaction is paramount to achieving high yields and purity, whether on an industrial or laboratory scale.

The Core Reaction: Mechanism and Adduct Formation

The fundamental reaction is a Lewis acid-base interaction. The nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to the highly electrophilic sulfur atom of sulfur trioxide, the Lewis acid.

For a primary amine, the reaction proceeds as follows:

R-NH₂ + SO₃ → R-NH₂⁺-SO₃⁻

This direct reaction can be difficult to control due to the extreme reactivity of free SO₃, which can lead to charring, polymerization, and other side reactions.[6] To moderate this reactivity, sulfur trioxide is almost invariably used in the form of a complex, or adduct, with a Lewis base such as pyridine, trimethylamine, or dimethylformamide (DMF).[6][7] These adducts, like SO₃·Py or SO₃·NMe₃, are stable, crystalline solids that are easier to handle and deliver SO₃ to the amine in a more controlled manner.

The reaction mechanism using an adduct can be visualized as a two-step process: dissociation of the complex to provide a low concentration of free SO₃, which is then trapped by the amine nucleophile.

Caption: Reaction of a primary amine with a sulfur trioxide adduct.

Industrial Synthesis: The Urea Process

On an industrial scale, sulfamic acid is produced efficiently by treating urea with a mixture of sulfur trioxide and sulfuric acid, commonly known as oleum.[1][8] This continuous process is conducted in two primary stages.[1][8]

-

Sulfamation of Urea: Urea reacts with sulfur trioxide to form an intermediate.

-

OC(NH₂)₂ + SO₃ → OC(NH₂)(NHSO₃H)

-

-

Hydrolysis: The intermediate is then treated with sulfuric acid to yield sulfamic acid and carbon dioxide.

-

OC(NH₂)(NHSO₃H) + H₂SO₄ → CO₂ + 2 H₃NSO₃

-

This process is highly exothermic and requires careful temperature control to prevent degradation of the product.[9] Commercial production facilities utilize specialized reactors and heat exchangers to manage the reaction conditions for optimal yield and safety.[10]

Laboratory Synthesis: A Step-by-Step Protocol

For research and development, where diverse N-substituted sulfamic acids are required, a more general approach using SO₃ adducts is employed. The following protocol provides a representative methodology for the synthesis of a primary alkyl sulfamate.

Experimental Workflow

Caption: General workflow for laboratory-scale sulfamic acid synthesis.

Detailed Methodology

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reagent Preparation: The primary amine (1.0 eq) is dissolved in a suitable anhydrous aprotic solvent (e.g., pyridine or dichloromethane) and charged into the flask. The solution is cooled to 0 °C using an ice bath.

-

Reaction: The sulfur trioxide-pyridine complex (1.1 eq) is added portion-wise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The use of an adduct like SO₃-pyridine is crucial as it moderates the reaction, preventing decomposition that can occur with neat SO₃.[6][7]

-

Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

-

Workup and Isolation: The reaction mixture is carefully poured onto crushed ice. The precipitated solid product is collected by vacuum filtration and washed with cold water.

-

Purification: The crude solid is purified by recrystallization from water or an appropriate solvent system to yield the pure N-substituted sulfamic acid.

-

Characterization: The final product is dried under vacuum and characterized by melting point, NMR spectroscopy, and IR spectroscopy to confirm its structure and purity.

Safety Considerations: Handling Highly Reactive Reagents

The primary hazards in this synthesis are associated with sulfur trioxide and oleum. These substances are extremely corrosive, react violently with water, and are fatal if inhaled.[11][12] All manipulations must be performed in a certified chemical fume hood by properly trained personnel.

| Hazard | Description | Required Precautions & PPE | Source |

| Extreme Corrosivity | Causes severe, deep burns to skin and eyes upon contact. Can cause permanent eye damage. | Wear acid-resistant gloves, protective clothing (lab coat), and chemical safety goggles with a face shield. | [11] |

| Inhalation Toxicity | Vapors, mists, and fumes are fatal if inhaled, causing severe damage to the respiratory tract. | Use only in a well-ventilated area, preferably a chemical fume hood. In case of inadequate ventilation, wear respiratory protection (e.g., a respirator with an appropriate acid gas cartridge). | [11][13] |

| High Reactivity | Reacts violently and exothermically with water, bases, and organic materials, potentially causing boiling and splattering. | Store in a dry, cool, well-ventilated place away from incompatible materials. Use non-water-based fire extinguishers. Ensure all glassware is scrupulously dry. | [12] |

| Spill Response | Spills are extremely dangerous. | Evacuate the area. Wear full PPE, including respiratory protection. Neutralize spills with a suitable agent like sodium bicarbonate, and absorb with an inert material. | [14] |

Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 30 minutes.[14] For eye contact, rinse cautiously with water for at least 30 minutes, removing contact lenses if possible, and seek immediate medical attention.[11][14] If inhaled, move the person to fresh air and call for immediate medical help.[11]

Conclusion

The synthesis of sulfamic acid and its derivatives from amines and sulfur trioxide is a powerful and versatile chemical transformation. While the industrial production relies on a highly optimized process with urea and oleum, laboratory-scale synthesis benefits from the controlled reactivity of SO₃-amine adducts, allowing for the creation of a wide array of N-substituted compounds. Success in this field requires a deep understanding of the underlying reaction mechanism, meticulous control over experimental parameters, and an unwavering commitment to safety. This guide provides the foundational knowledge for researchers to confidently and safely apply this chemistry in their pursuit of novel molecules for drug discovery and development.

References

-

Wikipedia. Sulfamic acid. [Link]

-

Chemtrade Logistics. (2019-03-01). Oleum with <30% free sulfur trioxide Safety Data Sheet. [Link]

-

U.S. Department of Transportation. Oleum, Sulfur Trioxide, and Sulfuric Acid. [Link]

-

Process Engineering Associates, LLC. Grassroots Sulfamic Acid Production Facility Preliminary Process Design. [Link]

-

MsdsDigital.com. (2015-05-01). Oleum with <30% free sulfur trioxide Safety Data Sheet. [Link]

-

Sciencemadness Wiki. (2023-11-18). Sulfamic acid. [Link]

-

Harbaugh, M. L. (1955). Process for manufacture of sulfamic acid. SciSpace. [Link]

-

Heravi, M. M., Baghernejad, B., & Oskooie, H. A. (2009). Application of Sulfamic Acid in Organic Synthesis-A Short Review. Current Organic Chemistry, 13(10), 1002-1014. [Link]

-

Entrepreneur India. (2025-01-08). The Sulfamic Acid Manufacturing Process!. YouTube. [Link]

-

Heravi, M. M., et al. (2009). Application of Sulfamic Acid in Organic Synthesis-A Short Review. ResearchGate. [Link]

-

SafeRack. Oleum (H2O7S2) Handling. [Link]

-

chemeurope.com. Sulfamic acid. [Link]

-

Elm, J., et al. (2018). Self-Catalytic Reaction of SO3 and NH3 To Produce Sulfamic Acid and Its Implication to Atmospheric Particle Formation. ResearchGate. [Link]

-

Kelly, D. (2003). Sulfur Trioxide-Amine Adducts. ResearchGate. [Link]

-

Gilbert, E. E. The Reactions of Sulfur Trioxide, and Its Adducts, with Organic Compounds. datapdf.com. [Link]

-

CABB Group. Sulfur Trioxide Amine complexes: more than reagents. ResearchGate. [Link]

-

Dordick, J. S., et al. (2014). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. [Link]

-

Elm, J., et al. (2018). Self-Catalytic Reaction of SO3 and NH3 To Produce Sulfamic Acid and Its Implication to Atmospheric Particle Formation. PubMed. [Link]

Sources

- 1. Sulfamic acid - Wikipedia [en.wikipedia.org]

- 2. Sulfamic_acid [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfamic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. Page loading... [guidechem.com]

- 10. processengr.com [processengr.com]

- 11. chemtradelogistics.com [chemtradelogistics.com]

- 12. saferack.com [saferack.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. peac.aristatek.com [peac.aristatek.com]

An In-depth Technical Guide to Amine Sulfamate Derivatives in Medicinal Chemistry

Abstract

The sulfamate moiety (R-OSO₂NH₂) is a powerful and versatile functional group that has garnered significant attention in medicinal chemistry. Its unique physicochemical and electronic properties allow it to serve as a key pharmacophore, a bioisostere for other functional groups, and a crucial component of prodrugs. This technical guide provides a comprehensive overview of amine sulfamate derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, explore their diverse mechanisms of action against various biological targets, analyze structure-activity relationships (SAR), and survey their current and future therapeutic applications. This guide emphasizes the causality behind experimental choices and provides detailed protocols to bridge theory with practical application.

Introduction: The Ascendancy of the Sulfamate Moiety

This compound derivatives are organic compounds characterized by the presence of a sulfamate group attached to an amino- or aryl-containing scaffold. This functional group is more than a mere structural component; it is a privileged pharmacophore that imparts unique properties to a molecule. Its ability to engage in crucial hydrogen bonding interactions, its tetrahedral geometry, and its capacity to act as a bioisostere of phosphate or carboxylate groups have made it a cornerstone in the design of enzyme inhibitors and other therapeutic agents.

Historically, the journey of sulfamates in medicine was significantly advanced by the discovery of their potent inhibitory activity against specific enzymes. A landmark example is the development of Topiramate, a sulfamate-containing monosaccharide, which was serendipitously found to have potent anticonvulsant properties and was first approved by the FDA in 1996.[1] This discovery opened the door to exploring the broader therapeutic potential of this chemical class.

Synthetic Methodologies: Crafting the Sulfamate Core

The synthesis of this compound derivatives, or more broadly, the sulfamoylation of amines and phenols, is a cornerstone of accessing this class of compounds. The choice of synthetic route is often dictated by the nature of the substrate, the desired scale, and the presence of other functional groups.

Common Sulfamoylating Agents and Strategies

Several reliable methods exist for the introduction of the sulfamate group. A prevalent strategy involves the use of sulfamoyl chloride (NH₂SO₂Cl), often generated in situ, to react with a nucleophilic amine or alcohol. Another powerful and versatile reagent is chlorosulfonyl isocyanate (CSI, ClSO₂NCO), which can be used in a one-pot procedure to access sulfamides that can be further elaborated.[2]

The direct oxidative coupling of thiols and amines has also emerged as an efficient, modern alternative for creating sulfur-nitrogen bonds, streamlining synthetic pathways and reducing waste.[3][4]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting key decision points for a synthetic chemist.

Caption: Mechanism of irreversible inhibition of Steroid Sulfatase (STS).

Carbonic Anhydrase (CA) Inhibition

Certain sulfamate derivatives are potent inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. [5]While sulfonamides are the classic CA inhibitors, sulfamates represent a distinct structural class with this activity. [6]Studies comparing bioisosteric sulfamate and sulfamide pairs have shown that the sulfamate moiety is generally more effective for potent CA-II inhibition. [7][8][9]This inhibition is clinically relevant for conditions like glaucoma, where reducing intraocular pressure is key. [6]

Anticonvulsant and Neuromodulatory Activity

Topiramate is the quintessential example of a sulfamate derivative with broad neuromodulatory effects. Its mechanism of action is multifaceted, involving: [1][10][11][12]* Blockade of voltage-dependent sodium channels. [10][13]* Enhancement of GABA-mediated inhibitory neurotransmission. [10][13]* Antagonism of AMPA/kainate glutamate receptors, reducing excitatory signaling. [10][13]* Inhibition of carbonic anhydrase isoenzymes. [13] This polypharmacology contributes to its efficacy in treating epilepsy and preventing migraines. [1]

Antiviral and Other Emerging Applications

The sulfamate scaffold is also being explored for other therapeutic indications. Research into sulfamic acid derivatives has shown promise for the development of novel antiviral agents, targeting viruses such as influenza and HIV. [14][15]Their unique chemical properties offer the potential for new mechanisms of action to combat drug resistance. [14]

Structure-Activity Relationships (SAR) and Drug Design

The potency and selectivity of this compound derivatives are highly dependent on their molecular structure. SAR studies are crucial for optimizing lead compounds.

For STS inhibitors, the aryl sulfamate ester is the key pharmacophore. [16]Modifications to the non-steroidal scaffold have been extensively explored to enhance potency and improve pharmacokinetic properties while eliminating the estrogenic side effects associated with early steroidal inhibitors. [17][18][19]For instance, the development of the non-steroidal coumarin-based inhibitor Irosustat (STX64) was a major breakthrough, leading to a potent, orally active drug that entered clinical trials. [20][17][21] Table 1: SAR Summary for Coumarin-Based STS Inhibitors

| Position of Substitution | Modification | Impact on STS Inhibitory Activity | Reference |

| Coumarin Core | N,N-dimethylation of sulfamate | Reduced activity | [22] |

| Coumarin Core | Relocation of sulfamate group | Reduced activity | [22] |

| Aliphatic Ring | Expansion from 7 to 9-11 members | Increased potency | [22] |

| Coumarin Core | 3,4-dimethyl substitution | Increased potency (12-fold vs. parent) | [18][23] |

Therapeutic Applications & Clinical Landscape

The diverse biological activities of this compound derivatives have translated into several successful and promising therapeutic applications.

Oncology

The primary application in oncology is the treatment of hormone-dependent cancers. [20]By inhibiting STS, drugs like Irosustat block a key pathway for the production of tumor-stimulating estrogens and androgens. [24][16]Irosustat has undergone Phase I and II clinical trials for breast cancer and has also been investigated for endometrial and prostate cancer. [20][16][21][25][26]The strategy of combining STS inhibition with aromatase inhibition is also being explored to create a more comprehensive blockade of estrogen synthesis. [16] Table 2: Key this compound Derivatives in Development

| Compound Name | Other Names | Target(s) | Therapeutic Area | Highest Development Phase |

| Irosustat | STX64, 667 COUMATE | Steroid Sulfatase (STS) | Oncology (Breast, Endometrial, Prostate Cancer) | Phase II [25][26] |

| Topiramate | Topamax | Na+ channels, GABA-A, AMPA/Kainate, CA | Neurology (Epilepsy, Migraine) | Marketed [1] |

| EMATE | Estrone-3-O-sulfamate | Steroid Sulfatase (STS) | Oncology (Preclinical) | Preclinical/Phase I [18] |

Neurology

As discussed, Topiramate is a widely used drug for epilepsy and migraine prophylaxis, demonstrating the profound impact of the sulfamate moiety on central nervous system targets. [1]

Other Potential Indications

The role of STS in various physiological processes suggests that its inhibitors could be beneficial in other conditions, such as endometriosis, which is also an estrogen-dependent disease. [27]

Key Experimental Protocols

To facilitate research in this area, we provide two foundational protocols for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of a Model Aryl Sulfamate (e.g., 4-Methylcoumarin-7-O-sulfamate)

This protocol is adapted from established methods for the synthesis of non-steroidal STS inhibitors. [18][23] Objective: To synthesize 4-methylcoumarin-7-O-sulfamate (COUMATE), a well-characterized non-steroidal STS inhibitor.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Sulfamoyl chloride (can be generated in situ or used directly)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Base (e.g., Sodium Hydride or Triethylamine)

-

Standard glassware for organic synthesis under inert atmosphere

-

Reagents for work-up (e.g., water, ethyl acetate, brine)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., Sodium Hydride, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes to form the corresponding sodium salt. Causality: The strong base is required to deprotonate the phenolic hydroxyl group, creating a potent nucleophile.

-

Sulfamoylation: To the cooled solution, add sulfamoyl chloride (1.2 equivalents) dropwise. Rationale: Slow addition is crucial to control the exothermicity of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure 4-methylcoumarin-7-O-sulfamate.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: In Vitro Steroid Sulfatase (STS) Inhibition Assay

This is a representative protocol for measuring the inhibitory activity of a test compound on STS in a cellular or microsomal preparation. [28][29] Objective: To determine the IC₅₀ value of a test compound against human STS.

Materials:

-

Human placental microsomes or JEG-3 cell lysate (as a source of STS enzyme)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) [29]* Radiolabeled substrate: [³H]-Estrone Sulfate ([³H]E1S)

-

Test compound (inhibitor) dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Organic solvent for extraction (e.g., Toluene)

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Note: Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

-

Reaction Setup: In microcentrifuge tubes, combine:

-

STS enzyme source (e.g., 10-20 µg of microsomal protein)

-

Test compound at various concentrations (or vehicle control - DMSO)

-

Assay Buffer to a final volume of, for example, 90 µL.

-

-

Pre-incubation: Incubate the enzyme-inhibitor mixture at 37 °C for 10 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiation: Start the reaction by adding the [³H]E1S substrate (e.g., 10 µL of a solution to give a final concentration of ~20 nM).

-

Incubation: Incubate the reaction mixture at 37 °C for a fixed time (e.g., 20-30 minutes). The time should be within the linear range of the reaction, determined in preliminary experiments.

-

Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., 1 mL of Toluene). This also serves to extract the hydrolyzed product ([³H]-Estrone), which is more lipophilic than the substrate. Vortex vigorously.

-

Phase Separation: Centrifuge to separate the aqueous and organic phases.

-

Quantification: Transfer a known aliquot of the organic (Toluene) layer containing the [³H]-Estrone product to a scintillation vial. Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of STS activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce STS activity by 50%) by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Perspectives

This compound derivatives have firmly established their place in medicinal chemistry, transitioning from niche chemical curiosities to the core of marketed drugs and promising clinical candidates. Their success is rooted in the unique properties of the sulfamate moiety, which enables potent and often irreversible inhibition of key enzymatic targets like steroid sulfatase and provides a complex polypharmacology for challenging targets in the central nervous system.

The future of this field is bright. The continued exploration of novel, non-steroidal scaffolds will likely yield inhibitors with improved selectivity and pharmacokinetic profiles. The application of sulfamate derivatives is expanding beyond oncology and neurology into areas like infectious diseases and inflammation. As our understanding of the biological roles of sulfation and desulfation pathways deepens, so too will the opportunities for designing innovative sulfamate-based therapeutics to address unmet medical needs.

References

- Topiramate | C12H21NO8S | CID 5284627 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1O9QFBAwJc8xvRx6WwOztNTJNh-aWYAerBTU0rfkChnopxH9Qq2QT-RBYuc2sHNt9cEx_MqbRh1QciL2_ENot04kbn27ak1_y_OKj1BHYqQarnd8TC9Agys92r3QO4Z5uBH1U1baes-qIRv7GiWc=]

- What are STS inhibitors and how do they work? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPRHLqoO4y8bvIu32ODEbvFsCd_OC3vCAEq7tVgiwQDHZJMUSxjg3H3x7DpwtReO2C2jNQwMjCIg6IwK5Yf9lp4BBUjWI2aYLvZa_MQaj0wvCcQ9Otg9lwWZgK1LZcIoQIFQy5wb9z93veNFB2KV6TdL_kvg-3N25QT93K7sg8mI84jDQ6BRwxjzha]

- Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3034237/]

- Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2525821/]

- What is the mechanism of Topiramate? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8HqDTTT3euE-TRXuy8YoxC5pjlLgTVkxfRsCO2LMOXtCHwE_Hx1Ndk158SMyAY2To7igL5VpEtakkct4FO_oHz3RzF0kzXe2vOhEZW3SEgHhOCx8snbOl9bLL_43AuEAakxVjbcAoRzQE-MMadF0GS8-kbjedgkz2norXJ6iA_xbd]

- A simple and highly efficient solvent- and catalyst-free synthesis of novel N-sulfamoyl imines. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2017.1352482]

- (PDF) The mechanism of action of topiramate - ResearchGate. [URL: https://www.researchgate.

- A pharmacological and clinical review on topiramate, a new antiepileptic drug - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8880069/]

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4709849/]

- Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm0490076]

- Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15771427/]

- Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18855575/]

- in vitro assay protocol for steroid sulfatase using 4-methyl-2-oxo-2H-chromen-7-yl sulfamate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwZ3U_yOe2MWfMoczEltgK3Cai3GmY5XSfISWfQJMAgveYxJuCY-aJpYZeo6RJRymWS9kN58yVwt2ta_pClT_YadYueVfxd5nImJADVoZ3XVRyAN2GfOSiIuPA36zsK9_CfsAyhLmcDt2fJc21hB2gUDGuGoRA0M6UI64FpsoAcFf8z_z0SUy-8TKgEgV2v94L2o6VD2VrVCU0tFQoc0WF0m1TNCNaGua8pTUh-h8czKh1eMITT0aoZQ==]

- Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm050630h]

- Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737222/]

- Catalytic mechanism of steroid sulfatase (STS) proposed by Ghost et al.... - ResearchGate. [URL: https://www.researchgate.net/figure/Catalytic-mechanism-of-steroid-sulfatase-STS-proposed-by-Ghost-et-al-26-FG75_fig3_381146205]

- Steroid sulfatase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15089270/]

- Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21356310/]

- Steroid sulfatase - Wikipedia. [URL: https://en.wikipedia.

- Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition - Oxford Academic. [URL: https://academic.oup.com/edrv/article/21/1/52/2530739]

- Recent progress in the development of steroid sulfatase inhibitors – examples of the novel and most promising compounds from t. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1751683]

- Irosustat - Wikipedia. [URL: https://en.wikipedia.

- Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27884605/]

- Irosustat (also known as STX64) - Alzheimer's Drug Discovery Foundation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGOmD3PKBhQ_kGnNbvcbMdb8aZy4nJ1SQwg9lXF8KegxGQ0VJ5iDp__UioIs-FsfEvnX6bUIVlMmnRZOLPMvYx4RKpC8-gEnUOhWFZUPChwH0_ielyjDnMQWMA-AmgiA0P2vHiJQLuU95zqTs3w5XlFtaRfu1I0FSlyaN-Gs_sLB7GCMIRpkwm51D4hwXSYHLcO8v25PXA0c-uWZw_oqXf]

- Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7210170/]

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8320490/]

- Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4023028/]

- The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). [URL: https://www.sciencedirect.com/science/article/pii/S0960894X0900989X]

- Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4630528/]

- Irosustat: Clinical Steroid Sulfatase Inhibitor - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/8141]

- Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9544207/]

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [URL: https://www.researchgate.

- Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase.. [URL: https://www.semanticscholar.org/paper/Steroidal-and-nonsteroidal-sulfamates-as-potent-of-Purohit-Reed/2c03567d264f331b6728a50c82255757d54972e0]

- Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. [URL: https://pubs.acs.org/doi/10.1021/jm970527v]

- Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/sulfonamides.shtm]

- Sulfatase Activity Assay Kit (Colorimetric) (ab204731) - Abcam. [URL: https://www.abcam.com/sulfatase-activity-assay-kit-colorimetric-ab204731.html]

- Sulfamic Acid Derivatives as Novel Antiviral Agents - Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSqGWY0veJGfG5tQcOEUHGzw8YdSBAeR5wOwimvFX2MAT8SUpRwpMZxvyXTy_DoF4duyYtl-DwQzjntCFdqxH32Yn8rEUhm1l8F1q4QKv1StxgYbdJ1Lv1-eUsssMfcQHr4z7tR5Htiksbi0uLFx3Ou-Ltn5CgUccXkA67dcyezlcjLEyKigeg_lzPiyGWsZU-SwY7cPr-eDiK0_M=]

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Direct-synthesis-of-sulfenamides%2C-sulfinamides%2C-Zarei-Alinezhad/999b1d7d022b7245b630e664817a0480a7900b1a]

- Sulfatase Activity Assay Kit (Colorimetric) (MAk276) - Technical Bulletin - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/218/mak276bul.pdf]

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36615245/]

- (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. [URL: https://www.researchgate.

- Enzymatic Assay of Sulfatase (EC 3.1.6.1.) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [URL: https://www.researchgate.net/publication/322137064_Recent_advances_in_synthesis_of_sulfonamides_A_review]

- (PDF) Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides - ResearchGate. [URL: https://www.researchgate.net/publication/312959809_Direct_synthesis_of_N-sulfinyl-_and_N-sulfonylimines_via_copperL-proline-catalyzed_aerobic_oxidative_cascade_reaction_of_alcohols_with_sulfinamides_or_sulfonamides]

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/51]

- N-Sulfonyl amines | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01235a022]

- Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11139151/]

Sources

- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines | Semantic Scholar [semanticscholar.org]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. A pharmacological and clinical review on topiramate, a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfamic Acid Derivatives as Novel Antiviral Agents [eureka.patsnap.com]

- 15. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. | Semantic Scholar [semanticscholar.org]

- 20. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Irosustat - Wikipedia [en.wikipedia.org]

- 22. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 24. Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Making sure you're not a bot! [mostwiedzy.pl]

- 26. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What are STS inhibitors and how do they work? [synapse.patsnap.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. academic.oup.com [academic.oup.com]

role of amine sulfamate in organic synthesis

An In-depth Technical Guide to the Role of Amine Sulfamates in Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

The sulfamate moiety, once a niche functional group, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive exploration of the multifaceted roles of amine sulfamates, moving beyond a simple catalog of reactions to offer a deeper understanding of their reactivity, strategic applications, and the mechanistic principles that govern their utility. We will delve into their pivotal function as directing groups for C-H functionalization, their utility as precursors to valuable cyclic intermediates, their increasing importance in cross-coupling reactions, and their application as unique amine protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile functional group.

The Ascendancy of the Sulfamate Functional Group

The sulfamate functional group, characterized by the R-O-SO₂-NH-R' linkage, has garnered significant attention for its unique electronic properties and diverse reactivity.[1][2] Initially recognized for its presence in a range of bioactive molecules, its application in synthetic chemistry has expanded dramatically.[3][4] Sulfamate-containing compounds are key players in drug discovery, with applications ranging from anticancer agents to treatments for epilepsy and glaucoma.[3][5][6] This guide will illuminate the chemical principles that make the sulfamate group an indispensable tool for the modern synthetic chemist.

Core Attributes and Synthesis

The utility of sulfamates stems from a combination of stability and tunable reactivity. The sulfur atom in its +6 oxidation state renders the sulfamate group a stable entity under many reaction conditions, yet it can be strategically activated for a variety of transformations.

The synthesis of acyclic sulfamates is most commonly achieved through the reaction of an alcohol or phenol with sulfamoyl chloride or a derivative.[7] Recent advancements have introduced more stable and selective sulfamoylating agents, such as hexafluoroisopropyl sulfamate (HFIPS), which offers a mild and efficient route to sulfamates and sulfamides from alcohols and amines, respectively.[7] Another notable method involves the use of sulfur trioxide complexes with amines to form sulfamic acid salts, which can then be activated and trapped with alcohols to yield the desired sulfamate esters.[8][9]

General Protocol: Synthesis of an Aryl Sulfamate using Sulfamoyl Chloride

This protocol outlines a general procedure for the synthesis of an aryl sulfamate from a phenol.

Materials:

-

Phenol derivative

-

Sulfamoyl chloride (H₂NSO₂Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the phenol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add sulfamoyl chloride (1.5 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfamate.

Causality: The use of a strong base like NaH is crucial for the deprotonation of the weakly acidic phenolic hydroxyl group, generating a nucleophilic phenoxide that readily attacks the electrophilic sulfur atom of sulfamoyl chloride. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium phenoxide.

The Strategic Utility of Amine Sulfamates in Synthesis

The true power of the amine sulfamate lies in its ability to serve as a versatile synthetic handle. The following sections will detail its most impactful applications.

Directing Groups in C-H Functionalization

One of the most significant applications of amine sulfamates is their role as directing groups in C-H functionalization reactions.[10] This strategy allows for the selective activation and transformation of otherwise inert C-H bonds, providing a powerful tool for molecular editing. The sulfamate group can direct a metal catalyst to a specific C-H bond, typically at the γ- or δ-position, leading to the formation of a metallacyclic intermediate that can then undergo further reaction.

Rhodium- and iron-catalyzed C-H amination reactions are prominent examples of this approach.[11] In these reactions, an intramolecular C-H insertion of a metal-nitrenoid species, generated from the sulfamate, leads to the formation of a cyclic sulfamate (sulfamidate). This transformation is highly valuable for the synthesis of saturated heterocycles.

Mechanism of Rh-Catalyzed C-H Amination

The catalytic cycle for the Rh-catalyzed C-H amination of a sulfamate ester typically proceeds through the following key steps:

-

Oxidation: The sulfamate is oxidized by an external oxidant (e.g., PhI(OAc)₂) to generate a rhodium-nitrenoid intermediate.

-

C-H Insertion: The rhodium-nitrenoid undergoes intramolecular C-H insertion at a proximate C-H bond, forming a five- or six-membered rhodacycle.

-

Reductive Elimination: Reductive elimination from the rhodacycle furnishes the cyclic sulfamidate product and regenerates the active Rh(II) catalyst.

Caption: Catalytic cycle for Rh-catalyzed C-H amination.

Precursors to Cyclic Sulfamates (Sulfamidates)

As highlighted above, intramolecular C-H amination of sulfamate esters is a primary route to cyclic sulfamates, also known as sulfamidates.[12][13] These cyclic structures are not only important synthetic targets in their own right but also serve as versatile intermediates.[14] They can act as effective alkylating agents, with the cyclic structure providing conformational rigidity and influencing stereochemical outcomes. The ring-opening of cyclic sulfamidates with various nucleophiles provides access to a wide array of functionalized amino alcohols.

Experimental Protocol: Rh-Catalyzed Synthesis of a Cyclic Sulfamidate

This protocol is adapted from the work of Du Bois and coworkers on Rh-catalyzed C-H amination.

Materials:

-

Sulfamate ester substrate

-

Rhodium(II) espacarboxylate [Rh₂(esp)₂]

-

Phenyliodine diacetate [PhI(OAc)₂]

-

Magnesium oxide (MgO)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the sulfamate ester (1.0 equiv) in DCM, add MgO (2.5 equiv) and Rh₂(esp)₂ (0.02 equiv).

-

To the stirred suspension, add a solution of PhI(OAc)₂ (1.2 equiv) in DCM dropwise over 1 hour.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cyclic sulfamidate.

Causality: The use of MgO is critical to neutralize the acetic acid byproduct generated from the oxidant, PhI(OAc)₂, which can otherwise interfere with the catalytic cycle. Rh₂(esp)₂ is a highly effective catalyst for this transformation due to its ability to promote the formation of the key rhodium-nitrenoid intermediate.

Role in Cross-Coupling Reactions

Aryl sulfamates have emerged as valuable electrophilic partners in transition metal-catalyzed cross-coupling reactions.[15] They serve as stable and readily accessible alternatives to aryl halides and triflates. Nickel- and palladium-catalyzed reactions have been developed for the amination of aryl sulfamates, providing a powerful method for the construction of C-N bonds.[15][16]

The ability to use aryl sulfamates as directing groups for C-H functionalization prior to their participation in cross-coupling reactions adds a layer of synthetic versatility, allowing for the sequential modification of an aromatic ring.[15]

| Catalyst System | Nucleophile Scope | Key Features | Reference |

| Ni(cod)₂ / Ligand | Aryl and alkyl amines | Broad scope for C-N bond formation | [16] |

| Pd-precatalyst / Ligand | Anilines, primary/secondary alkyl amines, amides | High functional group tolerance | [15] |

Amine Protecting Groups

The sulfamate group can also serve as a protecting group for amines, although this application is less common than its use as a directing group.[17][18] The sulfonamide linkage in a sulfamate is generally stable to a wide range of reaction conditions. However, the development of specific N-protecting groups for the sulfamate itself, such as the 2,4-dimethoxybenzyl group, has expanded the synthetic utility of O-aryl sulfamates by allowing for multi-step syntheses where the sulfamate moiety is carried through several transformations before deprotection.[19]

Applications in Drug Discovery and Development

The sulfamate pharmacophore is a prominent feature in a number of clinically important drugs.[3][20] Its ability to mimic the sulfate group while exhibiting different metabolic stability and cell permeability has made it a valuable tool for medicinal chemists.

A notable example is the use of aryl O-sulfamates as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast and prostate cancer.[5][6] Irosustat is a well-known STS inhibitor that features a sulfamate group. The sulfamate moiety acts as a latent electrophile, leading to irreversible inhibition of the enzyme.[5]

The versatility of the sulfamate group is further demonstrated in its incorporation into dual-targeting agents, such as dual aromatase-steroid sulfatase inhibitors (DASIs), which have shown promise in oncology.[6]

Conclusion and Future Outlook

Amine sulfamates have transitioned from being a chemical curiosity to a mainstream tool in organic synthesis. Their ability to act as directing groups for C-H functionalization, their role as precursors to valuable cyclic intermediates, and their growing application in cross-coupling reactions have solidified their importance. The continued development of new catalytic systems and a deeper understanding of the mechanistic intricacies of sulfamate reactivity will undoubtedly lead to even more innovative applications in the synthesis of complex molecules and the development of new therapeutic agents. The future of sulfamate chemistry is bright, with ample opportunities for further exploration and discovery.

References

-

El-Gamal, M. I., & Al-Said, M. S. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 179, 257-271. [Link]

-

Tsuruoka, A., et al. (2007). Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 15(2), 979-993. [Link]

-

Cardona, F., & Goti, A. (2009). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Synthesis, 6(1), 59-86. [Link]

-

Jampilek, J. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(15), 5871. [Link]

-

Short, M. A., Shehata, M. F., Sanders, M. R., & Roizen, J. L. (2019). Sulfamides direct radical-mediated chlorination of aliphatic C–H bonds. Chemical Science, 10(36), 8416–8422. [Link]

-

Potter, B. V. L. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7634–7658. [Link]

-

Wehn, P. M., & Du Bois, J. (2005). Exploring New Uses for C-H Amination: Ni-catalyzed Cross-Coupling of Cyclic Sulfamates. Organic Letters, 7(21), 4685–4688. [Link]

-

Potter, B. V. L. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7634–7658. [Link]

-

Sguazzin, M. A. (2021). Synthesis and Applications of Sulfamates and Related Functionalities. McMaster University. [Link]

-

Borys, A. M., et al. (2023). Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. Organic Letters, 25(32), 5980–5985. [Link]

-

El-Gamal, M. I., & Al-Said, M. S. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. ResearchGate. [Link]

-

Organic Chemistry Explained. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

-

Guerin, B., & Caron, V. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. Organic Letters, 2(21), 3289–3292. [Link]

-

Wang, H. M., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2633–2637. [Link]

-

Saeidian, H., Abdoli, M., & Mirjafary, Z. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review. ResearchGate. [Link]

-

Liu, W., et al. (2019). Iron-Catalyzed Intramolecular Amination of Aliphatic C–H Bonds of Sulfamate Esters with High Reactivity and Chemoselectivity. Organic Letters, 21(8), 2613–2617. [Link]

-

Spillane, W. J., et al. (1996). Aminolysis of sulfamate esters in non-aqueous solvents. Evidence consistent with a concerted E2-type mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 2099-2104. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfamate synthesis by amination. [Link]

-

Wang, D., et al. (2018). Direct C–H Functionalization of Oxazoles Using Sulfamates and Phosphates. Organic Letters, 20(16), 4877–4881. [Link]

-

Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378. [Link]

-

G. A. G. S. Schipper, et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(3), e202202681. [Link]

-

Short, M. A., et al. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. Tetrahedron Letters, 59(4), 333–336. [Link]

-

Spillane, W. J., et al. (2008). Elimination Mechanisms in the Aminolysis of Sulfamate Esters of the Type NH2SO2OC6H4X – Models of Enzyme Inhibitors. European Journal of Organic Chemistry, 2008(12), 2139-2147. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). Application of Sulfamic Acid in Organic Synthesis-A Short Review. Current Organic Chemistry, 13(10), 1002-1014. [Link]

-

Raubo, P., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(35), 7112–7122. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

Baudoin, O. (2017). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers, 4(7), 1435-1440. [Link]

-

Petkowski, M., et al. (2020). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Natural Product Reports, 37(6), 785–798. [Link]

-

Supuran, C. T. (2017). Special Issue: Sulfonamides. International Journal of Molecular Sciences, 18(7), 1475. [Link]

-

Lee, S., et al. (2021). Deprotection of sulfamides into the amines. European Journal of Organic Chemistry, 2021(43), 5899-5903. [Link]

-

Short, M. A., et al. (2018). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. ResearchGate. [Link]

-

LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Chen, J., et al. (2024). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 15(1), 1-11. [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. [Link]

-

Short, M. A. (2021). Harnessing the Reactivity of Sulfamate Esters and Sulfamides to Enable Position-Selective C-H Halogenation Processes. Duke University. [Link]

-

Hamada, Y., et al. (1984). Structure-activity studies on sulfamate sweeteners. Journal of Medicinal Chemistry, 27(5), 675–680. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

Sources

- 1. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploring new uses for C-H amination: Ni-catalyzed cross-coupling of cyclic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Protective Groups [organic-chemistry.org]

- 19. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

ammonium sulfamate chemical reactivity and hazards

An In-depth Technical Guide to the Chemical Reactivity and Hazards of Ammonium Sulfamate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Profile of Ammonium Sulfamate

Ammonium sulfamate, (NH₄)SO₃NH₂, is a white, odorless, crystalline solid that is highly soluble in water.[1][2][3] While its primary applications have historically been as a non-selective contact herbicide and a flame retardant for cellulosic materials like paper and textiles, it also serves as a compost accelerator, a plasticizer, and a reagent in various industrial processes, including electroplating.[1][3] The compound is synthesized through the acid-base neutralization of sulfamic acid with ammonia.[2][4][5] Despite its utility, a thorough understanding of its chemical reactivity and associated hazards is paramount for ensuring safety in research and industrial settings. This guide provides a detailed examination of these properties for professionals in scientific and development fields.

Section 1: Chemical Reactivity and Stability

Ammonium sulfamate's reactivity profile is dominated by its behavior at elevated temperatures, its interaction with water and acidic solutions, and its incompatibility with strong oxidizing agents.

Thermal Decomposition